5-Nitro-2-furaldehyde chemical properties and structure
5-Nitro-2-furaldehyde chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-2-furaldehyde, a derivative of furan (B31954), is a significant compound in medicinal chemistry and organic synthesis. It serves as a crucial starting material for the synthesis of various pharmaceuticals, particularly nitrofuran antibiotics. Its derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities. This guide provides an in-depth overview of the chemical properties, structure, reactivity, and relevant experimental protocols for 5-Nitro-2-furaldehyde, tailored for professionals in research and drug development.
Chemical Structure and Identification
5-Nitro-2-furaldehyde is characterized by a furan ring substituted with a nitro group at the 5-position and an aldehyde group at the 2-position.
Synonyms: 5-Nitrofurfural, 5-Nitro-2-furancarboxaldehyde[1][2]
Structural Identifiers:
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SMILES: O=Cc1ccc(o1)--INVALID-LINK--=O
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InChI: 1S/C5H3NO4/c7-3-4-1-2-5(10-4)6(8)9/h1-3H
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InChI Key: SXINBFXPADXIEY-UHFFFAOYSA-N[3]
Physicochemical Properties
The key physicochemical properties of 5-Nitro-2-furaldehyde are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C5H3NO4 | [1][2][3][4] |
| Molecular Weight | 141.08 g/mol | [1][2] |
| Appearance | Yellow to brown crystalline solid | [1][3] |
| Melting Point | 37-39 °C | [1][5] |
| Boiling Point | 121 °C at 10 mmHg | [1] |
| Density | 1.349 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.59 | [1] |
| Flash Point | 33 °C (closed cup) | [6] |
| Solubility | Sparingly soluble in water. Slightly soluble in Chloroform, DMSO, and Ethyl Acetate. | [1] |
| pKa | 4.6 | [7][8][9] |
Reactivity and Stability
5-Nitro-2-furaldehyde is a flammable solid that is stable under recommended storage conditions but sensitive to heat, flames, sparks, direct sunlight, and strong bases.[5] Its stability is highly dependent on the pH of the solution.
pH-Dependent Degradation
The compound is susceptible to degradation in both acidic and alkaline environments.[7]
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Alkaline Conditions: In alkaline solutions, 5-Nitro-2-furaldehyde forms a nitronic acid anion of (5-nitro-furan-2-yl)-methanediol, leading to instability.[7][8] With increasing pH, the degradation products become more complex, with the potential for dimerization to form furoxane or polymerization to yield hydroxamates.[7][8][9] A rapid color change to a yellow or brownish hue is a strong indicator of degradation under these conditions.[7]
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Acidic Conditions: In acidic solutions, particularly below its pKa of 4.6, the compound exists as (5-nitro-furan-2-yl)-methanediol.[7][8] This form can undergo an irreversible redox ring-opening reaction to form a nitrile oxide of alpha-ketoglutaconic acid, which then hydrolyzes.[7][8][9]
For optimal stability, it is recommended to work with 5-Nitro-2-furaldehyde in a buffered solution within a weakly acidic to neutral pH range (approximately pH 5-7).[7]
Caption: pH-dependent degradation pathways of 5-Nitro-2-furaldehyde.
Experimental Protocols
Synthesis of 5-Nitro-2-furaldehyde Diacetate
A common precursor, 5-Nitro-2-furaldehyde diacetate, is synthesized through the nitration of 2-furaldehyde diacetate.
Materials:
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Acetic anhydride (B1165640)
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Fuming nitric acid (d=1.5 g/ml)
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2-Furaldehyde diacetate
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Ice
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40% Sodium hydroxide (B78521) solution
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Dilute acetic acid
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Water
Procedure:
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Prepare a mixture of 143 g of acetic anhydride and 43.7 g of fuming nitric acid at 0 °C.
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Prepare a solution of 49.5 g of 2-furaldehyde diacetate in 51 g of acetic anhydride.
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Add the 2-furaldehyde diacetate solution to the nitric acid mixture over 30-40 minutes, maintaining the temperature below -5 °C.
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Stir the mixture for 3 hours.
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Pour the reaction mixture onto ice and add 40% sodium hydroxide solution with stirring until the separation of an oil is complete.
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Remove the aqueous layer.
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Cautiously add an equal volume of pyridine to the oil in small portions to recyclize the ring-opened intermediate.
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Warm the mixture for some time and then dilute with 2-3 parts of ice-water by volume.
-
Filter the resulting precipitate and wash with dilute acetic acid and then water until free from pyridine.
-
Recrystallize the crude 5-nitro-2-furaldehyde diacetate from ethanol to obtain the purified product.[10]
pH-Dependent Stability Study using HPLC
This protocol outlines a general procedure to evaluate the stability of 5-Nitro-2-furaldehyde at various pH levels.
Materials and Reagents:
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5-Nitro-2-furaldehyde (analytical standard)
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HPLC-grade acetonitrile (B52724) and water
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Buffer solutions at desired pH values
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Acids (e.g., phosphoric acid) and bases (e.g., sodium hydroxide) for pH adjustment
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Volumetric flasks, pipettes, and standard laboratory glassware
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HPLC system with a UV detector
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C18 reverse-phase HPLC column
Procedure:
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Preparation of Solutions:
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Stock Solution: Accurately weigh a known amount of 5-Nitro-2-furaldehyde and dissolve it in a suitable solvent like acetonitrile to prepare a concentrated stock solution.
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Working Solutions: For each pH value to be tested, dilute the stock solution with the respective buffer to a final concentration suitable for HPLC analysis.[7]
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Stability Study:
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Incubate the prepared working solutions at a controlled temperature (e.g., 25°C or 40°C).
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At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
If necessary, quench the degradation by adding a suitable reagent or by immediate cooling and dilution.[7]
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-
HPLC Analysis:
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Analyze the aliquots using a validated HPLC method to determine the concentration of the remaining 5-Nitro-2-furaldehyde.
-
Monitor for the appearance of degradation products.
-
-
Data Analysis:
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Plot the concentration of 5-Nitro-2-furaldehyde versus time for each pH value to determine the degradation kinetics.
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Caption: Workflow for a pH-dependent stability study of 5-Nitro-2-furaldehyde using HPLC.
Biological Activity and Applications
5-Nitro-2-furaldehyde and its derivatives are known for their broad-spectrum antimicrobial properties, showing activity against both gram-positive and gram-negative bacteria, as well as some fungi.[1] It is a key intermediate in the synthesis of nitrofuran drugs.
Antimicrobial Activity
Derivatives of 5-Nitro-2-furaldehyde have been shown to be effective against a range of pathogens, including Staphylococcus aureus, Salmonella schotmuelleri, Pseudomonas aeruginosa, Proteus vulgaris, Escherichia coli, and Streptococcus pyogenes.[1] They also exhibit antitrichomonal and antifungal activities.[1]
Mutagenicity
5-Nitro-2-furaldehyde has been reported to be mutagenic in some biological systems, including Mycobacterium phlei and plant cells.[11] It has been shown to induce reverse mutations and chromosomal aberrations.[11]
Applications in Synthesis
5-Nitro-2-furaldehyde is a versatile reagent used in the synthesis of various heterocyclic compounds. For instance, it has been used to synthesize a series of 4-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives and in the synthesis of modified mesoporous silica (B1680970) (MCM-41).[3][6] It is also a precursor for the synthesis of medicinally important Mannich bases of 5-nitro-2-furaldehyde semicarbazone.[12]
Conclusion
5-Nitro-2-furaldehyde is a compound of significant interest in medicinal chemistry and drug development due to its role as a precursor to nitrofuran antibiotics and other biologically active molecules. A thorough understanding of its chemical properties, particularly its pH-dependent stability, is crucial for its effective handling and application in research and synthesis. The experimental protocols provided in this guide offer a starting point for further investigation and utilization of this important chemical entity.
References
- 1. 5-Nitrofurfural | 698-63-5 [chemicalbook.com]
- 2. 2-Furancarboxaldehyde, 5-nitro- [webbook.nist.gov]
- 3. 5-Nitro-2-furaldehyde, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. 5-NITROFURAN-2-CARBALDEHYDE | CAS 698-63-5 [matrix-fine-chemicals.com]
- 5. gustavus.edu [gustavus.edu]
- 6. 5-硝基-2-糠醛 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
- 11. 5-Nitrofurfural | C5H3NO4 | CID 12774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. tsijournals.com [tsijournals.com]
